Ziniolide
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H18O2 |
|---|---|
Molecular Weight |
230.3 g/mol |
IUPAC Name |
8-methyl-1,5-dimethylidene-4,5a,6,8a,9,9a-hexahydro-3aH-azuleno[6,5-b]furan-2-one |
InChI |
InChI=1S/C15H18O2/c1-8-4-5-11-9(2)6-14-13(7-12(8)11)10(3)15(16)17-14/h4,11-14H,2-3,5-7H2,1H3 |
InChI Key |
KREYKRAJLBRHAZ-UHFFFAOYSA-N |
SMILES |
CC1=CCC2C1CC3C(CC2=C)OC(=O)C3=C |
Canonical SMILES |
CC1=CCC2C1CC3C(CC2=C)OC(=O)C3=C |
Synonyms |
ziniolide |
Origin of Product |
United States |
Natural Occurrence and Botanical Sources
Isolation from Zinnia peruviana (Asteraceae)
Ziniolide has been isolated from Zinnia peruviana (L.) L., a plant native to South America and Mexico belonging to the Asteraceae family. ekb.eg Specifically, it has been identified as a major metabolite in the root extract of Z. peruviana. meritresearchjournals.orgresearchgate.netoup.com Research involving acetone (B3395972) extracts of Z. peruviana roots has led to the isolation and identification of ziniolide. meritresearchjournals.org Studies evaluating the biological activity of Z. peruviana extracts and ziniolide have utilized ziniolide isolated from the root extract. meritresearchjournals.orgresearchgate.netoup.com
Identification in Xanthium Species
Ziniolide has also been identified in several species of the genus Xanthium, also members of the Asteraceae family. phytopharmajournal.com
Xanthium spinosum L.
Ziniolide has been identified as a volatile metabolite in the roots of Xanthium spinosum L., an invasive plant found in regions like Corsica. mdpi.comnih.govresearchgate.netresearcher.liferesearchgate.netdntb.gov.ua It is a sesquiterpene lactone with a 12,8-guaianolide skeleton. mdpi.comnih.govresearchgate.netdntb.gov.ua Ziniolide, along with xantholide B (11α-dihydroziniolide) and 11β-dihydroziniolide, were identified in the essential oil, hydrosol extract, and hexane (B92381) extracts from X. spinosum roots. mdpi.comnih.govresearchgate.netdntb.gov.uanih.gov Analytical techniques such as column chromatography, GC-FID, GC-MS, and NMR (1D and 2D) were employed for the identification of these compounds. mdpi.comnih.govresearchgate.netdntb.gov.ua In the essential oil of X. spinosum roots from Corsica, ziniolide was found to be a main component, present at a concentration of 19.3%. mdpi.com
Detailed research findings on the chemical composition of X. spinosum roots have shown the presence of ziniolide in various extracts. mdpi.com
| Extract Type | Presence of Ziniolide | Notes |
| Essential oil | Identified | Main component (19.3%) mdpi.com |
| Hydrosol extract | Identified | mdpi.comnih.govresearchgate.netdntb.gov.uanih.gov |
| Hexane extract | Identified | mdpi.comnih.govresearchgate.netdntb.gov.uanih.gov |
| Hydroalcoholic fraction of n-hexane root extract | Isolated | bg.ac.rs |
Ziniolide derivatives from X. spinosum roots appear to be significantly involved in allelopathic interactions, potentially playing a key role in the invasive mechanisms of the weed. mdpi.comnih.govresearchgate.netdntb.gov.uanih.gov
Xanthium sibiricum
Ziniolide has been reported as one of the sesquiterpene lactones isolated from the plant of Xanthium sibiricum Patrin ex Widder. mattioli1885journals.commattioli1885journals.com Xanthium sibiricum is an annual herb belonging to the Asteraceae family and is distributed in various regions, including eastern Asia. mattioli1885journals.commattioli1885journals.comha.org.hktandfonline.com Sesquiterpene lactones are considered characteristic components of X. sibiricum. mattioli1885journals.commattioli1885journals.com
Xanthium catharticum
Ziniolide, described as a guaianolide, has been isolated from the roots of Xanthium catharticum Kunth. researchgate.netgoogle.comgoogle.comacs.org A study on X. catharticum reported the isolation of ziniolide along with a new daucane ester, lasidiol p-methoxybenzoate, from the roots. researchgate.net The methanol (B129727) extract of the aerial parts of X. catharticum yielded other compounds, including xanthanolides. researchgate.net
Phytochemical Context within the Asteraceae Family
Ziniolide belongs to the class of sesquiterpene lactones, which are a large group of secondary metabolites commonly found in plants, with a particularly high prevalence in the Asteraceae family. wikipedia.orgnih.govtandfonline.comnih.govarxiv.org The Asteraceae family is one of the largest families of flowering plants and is known to be a rich source of diverse secondary metabolites, including terpenoids, alkaloids, phenolics, and polyacetylenes. ekb.egnih.govtandfonline.com Sesquiterpene lactones, characterized by a 15-carbon skeleton and a lactone ring, are considered one of the most prevalent and biologically significant classes of secondary metabolites within this family. nih.govtandfonline.comnih.gov The diversity of sesquiterpene lactones in Asteraceae is notably large, making them valuable for chemosystematic studies. tandfonline.com While sesquiterpene lactones are most common in Asteraceae, they can also be found in other plant families and even outside the plant kingdom. wikipedia.orgtandfonline.com
The presence of ziniolide, a guaianolide-type sesquiterpene lactone, in Zinnia and Xanthium species aligns with the phytochemical profile characteristic of the Asteraceae family, which is known for producing various types of sesquiterpene lactones, including guaianolides. nih.gov
Chemical Structure and Stereochemistry
Core Guaianolide Skeleton: 12,8-Guaianolide Framework
The fundamental structural scaffold of Ziniolide is the guaianolide skeleton. Specifically, Ziniolide possesses a 12,8-guaianolide framework. researchgate.netdntb.gov.uanih.govmdpi.commdpi.comdntb.gov.uaresearchgate.netnih.gov This bicyclic system consists of a five-membered ring (cyclopentane) fused to a seven-membered ring (cycloheptane), with a lactone ring connecting carbon 12 to carbon 8. nih.govmdpi.com
Key Structural Features: α-Methylene-γ-Lactone Moiety
A crucial functional group present in the structure of Ziniolide is the α-methylene-γ-lactone moiety. nih.govresearchgate.net This feature consists of a five-membered lactone ring (γ-lactone) with an exocyclic double bond at the α-carbon, conjugated with the carbonyl group of the lactone. nih.govresearchgate.netmdpi.com This α,β-unsaturated carbonyl system is often associated with the biological activities observed in many sesquiterpene lactones due to its reactivity towards nucleophiles. nih.govresearchgate.net
Structurally Related Analogues and Derivatives
Ziniolide is found alongside structurally related sesquiterpene lactones, which are considered its analogues or derivatives. These compounds share the core guaianolide skeleton but differ in specific functional groups or saturation levels. researchgate.netdntb.gov.uanih.govmdpi.commdpi.comdntb.gov.uaresearchgate.netnih.gov
Xantholide B is a naturally occurring analogue of Ziniolide that has been identified in the same plant sources, such as Xanthium spinosum L. researchgate.netdntb.gov.uanih.govmdpi.commdpi.comdntb.gov.uaresearchgate.netnih.gov Structural analysis has revealed that Xantholide B is formally known as 11α-dihydroziniolide. researchgate.netdntb.gov.uanih.govmdpi.commdpi.comdntb.gov.uaresearchgate.netnih.gov This indicates that Xantholide B is a dihydro derivative of Ziniolide, with saturation of the exocyclic double bond at the C-11 position, and a specific stereochemistry (α-orientation) at this newly created chiral center.
Another related compound found alongside Ziniolide and Xantholide B is 11β-dihydroziniolide. researchgate.netdntb.gov.uanih.govmdpi.commdpi.comdntb.gov.uaresearchgate.netnih.gov Similar to Xantholide B, this compound is also a dihydro derivative of Ziniolide, resulting from the saturation of the α-methylene double bond. mdpi.com However, 11β-dihydroziniolide differs from Xantholide B in the stereochemistry at the C-11 position, possessing a β-orientation. mdpi.com 11β-Dihydroziniolide has been reported as a natural product and its 1H and 13C NMR data have been characterized. mdpi.commdpi.comresearchgate.net It has also been noted as a reduction product of Ziniolide and can be formed from Xantholide B under basic conditions. mdpi.com
The structural relationships between Ziniolide, Xantholide B, and 11β-Dihydroziniolide highlight the variations that can occur within this class of sesquiterpene lactones, often involving the saturation and stereochemistry of the α-methylene-γ-lactone moiety.
| Compound | Core Skeleton | Key Feature | Relationship to Ziniolide |
| Ziniolide | 12,8-Guaianolide | α-Methylene-γ-Lactone | - |
| Xantholide B | 12,8-Guaianolide | Saturated C11-C13 bond | 11α-Dihydroziniolide |
| 11β-Dihydroziniolide | 12,8-Guaianolide | Saturated C11-C13 bond | 11β-Dihydroziniolide |
Biosynthesis and Biogenetic Pathways
General Sesquiterpene Lactone Biosynthesis Overview
The biosynthesis of all sesquiterpene lactones (STLs) commences with the universal C15 precursor, farnesyl pyrophosphate (FPP). researchgate.netnih.gov This crucial starting material is assembled in the cytoplasm via the mevalonate (B85504) (MVA) pathway. The formation of the characteristic carbocyclic skeletons of STLs is initiated by a diverse class of enzymes known as sesquiterpene synthases (STSs). researchgate.net
A pivotal and common intermediate in the biosynthesis of many STLs, particularly those found in the Asteraceae family, is germacrene A. nih.govresearchgate.net The formation of germacrene A from FPP is catalyzed by germacrene A synthase (GAS). researchgate.net Following its synthesis, germacrene A undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s). nih.govnih.gov
The initial oxidation step typically involves the conversion of germacrene A to germacrene A acid. nih.gov This transformation is often mediated by a germacrene A oxidase (GAO), a type of CYP450 enzyme. researchgate.net The germacrene A acid then undergoes further hydroxylation, a critical step for the subsequent lactonization. For many germacranolides, this hydroxylation occurs at the C6 position, catalyzed by another CYP450 enzyme, costunolide (B1669451) synthase (COS), leading to the formation of an unstable hydroxy acid intermediate. nih.gov Spontaneous or enzyme-assisted lactonization then yields the germacranolide costunolide, a key branching point in the biosynthesis of numerous other STL classes. nih.gov
From costunolide, the pathway can diverge to form various other STL skeletons, including the guaianolides. The conversion of the germacranolide skeleton to the guaianolide framework is a significant cyclization event, also believed to be catalyzed by specific CYP450 enzymes. researchgate.net
| Key Precursor/Intermediate | Enzyme(s) Involved | Function |
| Farnesyl Pyrophosphate (FPP) | Sesquiterpene Synthase (e.g., Germacrene A Synthase) | Cyclization to form the initial sesquiterpene skeleton |
| Germacrene A | Germacrene A Oxidase (CYP450) | Oxidation to Germacrene A acid |
| Germacrene A Acid | Costunolide Synthase (CYP450) | Hydroxylation and subsequent lactonization to form Costunolide |
| Costunolide | Various CYP450s | Further skeletal rearrangements and functional group modifications |
Proposed Biosynthetic Route to Ziniolide
While the complete enzymatic pathway to Ziniolide has not been fully elucidated, a plausible biosynthetic route can be proposed based on the established principles of guaianolide biosynthesis. Ziniolide is classified as a 12,8-guaianolide, indicating the lactone ring is formed between the carboxyl group at C12 and a hydroxyl group at C8. nih.govmdpi.com
The proposed pathway to Ziniolide likely begins with the common precursor, Farnesyl Pyrophosphate (FPP) .
Formation of Germacrene A: FPP undergoes cyclization catalyzed by Germacrene A Synthase (GAS) to yield Germacrene A .
Oxidation to Germacrene A Acid: Germacrene A Oxidase (GAO) , a cytochrome P450 enzyme, catalyzes the oxidation of Germacrene A to Germacrene A Acid .
Formation of a Guaianolide Precursor: This is a critical and less characterized step. The conversion of the germacrane (B1241064) skeleton to the guaiane (B1240927) skeleton is necessary. It is hypothesized that a specific cytochrome P450 monooxygenase catalyzes the cyclization of a germacranolide intermediate, possibly derived from germacrene A acid, to form the characteristic 5/7 fused ring system of the guaianolides.
Hydroxylation at C8: A key step in the formation of the 12,8-lactone ring is the regioselective hydroxylation at the C8 position of a guaianolide intermediate. This reaction is likely catalyzed by a specific guaianolide C8-hydroxylase , another member of the versatile cytochrome P450 enzyme family.
Lactonization: Following C8 hydroxylation, the resulting hydroxyl group attacks the C12 carboxyl group, leading to the formation of the characteristic 12,8-γ-lactone ring of Ziniolide. This final step may occur spontaneously or be facilitated by a yet-to-be-identified enzyme.
Further enzymatic modifications, such as the introduction of other functional groups present in the final Ziniolide structure, would also be catalyzed by specific tailoring enzymes.
| Proposed Step | Precursor | Key Enzyme(s) (Proposed) | Product |
| 1 | Farnesyl Pyrophosphate | Germacrene A Synthase (GAS) | Germacrene A |
| 2 | Germacrene A | Germacrene A Oxidase (GAO) | Germacrene A Acid |
| 3 | Germacranolide Intermediate | Cytochrome P450 monooxygenase | Guaianolide Intermediate |
| 4 | Guaianolide Intermediate | Guaianolide C8-hydroxylase (CYP450) | 8-hydroxy-guaianolide intermediate |
| 5 | 8-hydroxy-guaianolide intermediate | Lactone Synthase (putative) or spontaneous | Ziniolide |
Analytical Methodologies for Structural Elucidation and Profiling
Chromatographic Techniques
Chromatography is fundamental for the isolation and purification of Ziniolide from complex mixtures, such as plant extracts, and for its analytical quantification. The choice of technique depends on the scale and objective of the analysis, from large-scale purification to trace-level detection.
Column chromatography is a principal method for the preparative-scale isolation of Ziniolide from its natural source, Xanthium spinosum. researchgate.net This technique separates compounds based on their differential adsorption to a solid stationary phase as a liquid mobile phase passes through the column. teledynelabs.com For the purification of Ziniolide, silica gel is commonly used as the stationary phase due to its effectiveness in separating moderately polar compounds like sesquiterpene lactones. teledynelabs.com
The process involves loading a concentrated crude extract onto the top of a prepared silica gel column. youtube.com A solvent system, typically a mixture of nonpolar and polar solvents (e.g., hexane (B92381) and ethyl acetate), is used as the mobile phase or eluent. By gradually increasing the polarity of the eluent, compounds are selectively desorbed from the silica and travel down the column at different rates. Fractions are collected sequentially, and those containing Ziniolide are identified, often by thin-layer chromatography (TLC), and combined to yield the purified compound.
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel |
| Mobile Phase (Eluent) | Gradient system, typically starting with a nonpolar solvent (e.g., n-hexane) and gradually increasing the concentration of a more polar solvent (e.g., ethyl acetate or acetone). |
| Elution Mode | Gradient Elution |
| Detection Method | Thin-Layer Chromatography (TLC) analysis of collected fractions. |
Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust technique for the quantification and purity assessment of volatile or semi-volatile organic compounds. phenomenex.com Ziniolide, as a sesquiterpene lactone, can be analyzed by this method. researchgate.net In GC-FID, the sample is vaporized and separated as it passes through a capillary column containing a stationary phase. youtube.com The separation is based on the compound's boiling point and its affinity for the stationary phase. youtube.com
Upon exiting the column, the analyte is combusted in a hydrogen-air flame. peakscientific.com This process ionizes the carbon atoms within the molecule, generating a current that is proportional to the amount of analyte present. peakscientific.comscioninstruments.com The FID is highly sensitive to hydrocarbons and provides a wide linear response range, making it ideal for quantitative analysis. chromatographyonline.com
| Parameter | Typical Setting |
|---|---|
| Column | Capillary column (e.g., DB-5ms, HP-5ms) |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | ~250 °C |
| Oven Program | Temperature gradient (e.g., starting at 60 °C, ramping to 280 °C) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | ~300 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the highly specific detection capabilities of mass spectrometry, making it a definitive tool for the identification of volatile compounds like Ziniolide. jeol.comcreative-proteomics.com After components of a sample are separated by the GC column, they enter the mass spectrometer. youtube.com There, they are ionized, typically by electron ionization (EI), which bombards the molecules with high-energy electrons. nist.gov
This process causes the molecule to fragment in a reproducible manner. The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a molecular "fingerprint." jeol.com This spectrum can be compared against spectral libraries for positive identification. The mass spectrum of Ziniolide would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the cleavage of its structure.
| Parameter | Description |
|---|---|
| Separation Principle | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase based on volatility. |
| Ionization Method | Electron Ionization (EI) |
| Data Output | Mass Spectrum (plot of ion abundance vs. mass-to-charge ratio) |
| Key Information Obtained | Molecular weight from the molecular ion peak (M+) and structural information from fragmentation patterns. |
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a highly sensitive and selective analytical technique used for the identification and quantification of compounds in complex mixtures. core.ac.uk It is particularly well-suited for compounds like macrocyclic lactones that may not be sufficiently volatile or thermally stable for GC analysis. nih.govnih.gov The HPLC system separates compounds in a liquid phase using a high-pressure pump and a column packed with a stationary phase (commonly C18 for reversed-phase chromatography). nih.govsilicycle.com
After separation, the eluent is introduced into a mass spectrometer. nih.gov An interface, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), generates ions from the analyte molecules, which are then analyzed by the mass spectrometer. ugent.be LC-MS/MS, a tandem approach, provides even greater specificity by selecting a specific precursor ion, fragmenting it, and analyzing the resulting product ions, making it the gold standard for quantitative bioanalysis. youtube.comnih.gov
| Parameter | Typical Setting |
|---|---|
| Column | Reversed-Phase C18 |
| Mobile Phase | Gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid. nih.gov |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ugent.be |
| MS Detection Mode | Selected Ion Monitoring (SIM) for quantification or full scan for identification. Multiple Reaction Monitoring (MRM) for LC-MS/MS. frontiersin.org |
Spectroscopic Techniques
Spectroscopy is indispensable for the definitive determination of a molecule's structure. For Ziniolide, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool, providing detailed information about the atomic connectivity and stereochemistry of the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the de novo structural elucidation of organic molecules like Ziniolide. emerypharma.comresearchgate.net It relies on the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) to map out the molecular skeleton. researchgate.net A combination of one-dimensional (1D) and two-dimensional (2D) experiments is required for an unambiguous assignment of the structure. emerypharma.com
1D NMR: ¹H NMR spectra provide information on the chemical environment of each proton, its integration (number of protons), and its coupling to neighboring protons. ¹³C NMR spectra reveal the number of unique carbon atoms and their chemical type (e.g., C, CH, CH₂, CH₃). researchgate.netscholaris.ca
2D NMR: These experiments reveal correlations between nuclei, which are essential for assembling the molecular structure.
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds, helping to establish spin systems. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbon atoms to which they are directly attached. cornell.edunih.gov
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is critical for connecting different fragments of the molecule and identifying quaternary carbons. cornell.eduscience.gov
NOESY (Nuclear Overhauser Effect Spectroscopy) reveals protons that are close in space, providing crucial information about the relative stereochemistry of the molecule. science.gov
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity, Coupling Constant (J in Hz) |
|---|---|---|---|
| 1 | 49.6 | 2.88 | m |
| 2 | 24.7 | 1.83, 1.96 | m |
| 3 | 32.0 | 1.52, 1.63 | m |
| 4 | 149.9 | - | - |
| 5 | 50.1 | 3.20 | m |
| 6 | 80.5 | 4.10 | t, J = 9.5 |
| 7 | 51.3 | 2.86 | m |
| 8 | 86.5 | 4.12 | dd, J = 2.0, 10.0 |
| 9 | 40.1 | 1.98, 2.30 | m |
| 10 | 137.9 | - | - |
| 11 | 139.1 | - | - |
| 12 | 170.0 | - | - |
| 13 | 120.5 | 5.52, 6.21 | d, J = 3.0; d, J = 3.5 |
| 14 | 17.0 | 1.08 | d, J = 7.0 |
| 15 | 120.1 | 5.01, 5.12 | s |
Mass Spectrometry for Structural Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For Ziniolide, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) was employed. The EI-MS of Ziniolide shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 248, which corresponds to the molecular formula C₁₅H₂₀O₃. The fragmentation pattern observed in the mass spectrum provides further corroboration of the proposed guaianolide structure.
Advanced Approaches in Natural Product Identification
In cases where spectral data is incomplete or ambiguous, advanced techniques such as hemi-synthesis can be employed to confirm the structure of a natural product.
Biological Activities and Mechanistic Studies in Vitro / Non Human in Vivo
Anti-inflammatory Modulations
Studies have demonstrated that Ziniolide, often investigated in the context of Xanthium spinosum extracts due to its presence as a significant component, exhibits anti-inflammatory modulatory activities. nih.govencyclopedia.pubresearchgate.netmdpi.com These effects are linked to its influence on crucial enzymatic pathways and signaling molecules involved in the inflammatory response.
Ziniolide has been shown to be a notable inhibitor of the lipoxygenase (LOX) pathway, a key route in the metabolism of arachidonic acid leading to the production of pro-inflammatory mediators. researchgate.netnih.govdntb.gov.uabiorxiv.org
A significant finding regarding Ziniolide's activity is its inhibitory effect on 5-lipoxygenase (5-LOX). researchgate.netnih.govdntb.gov.ua Studies using rat polymorphonuclear leukocytes (PMNLs) have shown that both Xanthium spinosum extract and isolated Ziniolide can inhibit 5-LOX activity. nih.govencyclopedia.pubmdpi.comphytopharmajournal.com This inhibition leads to a reduction in the production of Leukotriene B4 (LTB4), a potent chemoattractant and activator of neutrophils, which plays a crucial role in inflammatory processes. fitoterapia.netnih.govthieme-connect.de Isolated Ziniolide has been reported to reduce LTB4 levels. fitoterapia.net
In addition to its effects on 5-LOX, Xanthium spinosum extract, containing Ziniolide, has also demonstrated inhibitory activity against 12-lipoxygenase (12-LOX) in human platelets. encyclopedia.pubresearchgate.netmdpi.comphytopharmajournal.com This indicates that components within the extract, including potentially Ziniolide, can modulate multiple branches of the lipoxygenase pathway.
Ziniolide has been found to influence the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression. researchgate.netnih.govdntb.gov.uabiorxiv.org In vitro studies have shown that isolated Ziniolide is capable of inhibiting phorbol-induced NF-κB activation. nih.govencyclopedia.pubresearchgate.netmdpi.com This suggests that Ziniolide can interfere with the signaling cascade that leads to the activation and nuclear translocation of NF-κB, thereby potentially reducing the transcription of pro-inflammatory mediators regulated by this pathway. nih.govatlasgeneticsoncology.orgplos.org The inhibition of NF-κB signaling by Ziniolide may contribute to a more sustained anti-inflammatory effect. encyclopedia.pubmdpi.com
The modulation of COX and LOX pathways by Ziniolide and extracts containing it directly impacts the biosynthesis of eicosanoids. researchgate.netdntb.gov.ua Eicosanoids are lipid mediators derived from arachidonic acid and other polyunsaturated fatty acids, playing diverse roles in inflammation and other physiological processes. skinident.worldwikipedia.org The inhibition of 5-LOX and 12-LOX by Xanthium spinosum extract (containing Ziniolide) affects the production of leukotrienes. nih.govencyclopedia.pubmdpi.comphytopharmajournal.com Furthermore, the extract has been shown to increase the synthesis of the anti-inflammatory eicosanoid 15-Hydroxyeicosatetraenoic acid (15(S)-HETE). nih.govencyclopedia.pubmdpi.comphytopharmajournal.com The immediate inhibitory effects on eicosanoid biosynthesis observed with the extract are thought to result from direct interaction with the enzymes in the arachidonic acid pathway. encyclopedia.pubresearchgate.netmdpi.com
Table 1: In vitro Enzyme Inhibition by Xanthium spinosum Extract (containing Ziniolide)
| Enzyme Target | IC₅₀ Value (approximate) | Cell Type/System | Source Plant Part |
| COX-1 | 50 µg/mL | Human platelets | Roots |
| 5-LOX | 10 µg/mL | Rat PMNLs | Roots |
| 12-LOX | 170 µg/mL | Human platelets | Roots |
Note: Data derived from studies on Xanthium spinosum root extract, where Ziniolide was identified as an active component contributing to these inhibitory effects. nih.govencyclopedia.pubmdpi.comphytopharmajournal.com
Table 2: Ziniolide Effect on LTB4 Production
| Compound | Effect on LTB4 Production | System |
| Ziniolide | Reduced | Intact cells fitoterapia.net |
Table 3: Ziniolide Effect on NF-κB Signaling
| Compound | Effect on NF-κB Activation | Stimulus | System |
| Ziniolide | Inhibited | Phorbol | In vitro |
Lipoxygenase (LOX) Pathway Inhibition
Antimicrobial and Antibiofilm Effects
Studies have explored the effects of ziniolide on different types of bacteria and fungi, highlighting its potential as an antimicrobial agent and its ability to inhibit the formation of biofilms.
Antibacterial Activity Spectrum (Gram-positive and Gram-negative Bacteria)
Ziniolide has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria in in vitro studies. Specifically, it has shown inhibitory and microbicidal effects against Gram-positive bacteria such as Staphylococcus aureus, Staphylococcus epidermidis, and Listeria monocytogenes. nih.govresearchgate.netresearchgate.netx-mol.com Activity has also been observed against Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. nih.govresearchgate.netresearchgate.netx-mol.com The most potent inhibitory and microbicidal activity was detected against Gram-positive bacteria. nih.govresearchgate.netresearchgate.netx-mol.com Minimum inhibitory concentration (MIC) values for Gram-positive bacteria were reported in the range of 0.039-0.078 mg/ml. nih.govresearchgate.netresearchgate.netx-mol.com
Antifungal Activity
Beyond its effects on bacteria, ziniolide and extracts containing it have shown activity against fungi. Ziniolide and extracts from Zinnia peruviana have demonstrated activity against Candida albicans. nih.govresearchgate.netresearchgate.netx-mol.com The Zinnia genus in general has shown evidence of antifungal activity. researchgate.netresearchgate.net Furthermore, extracts from Xanthium spinosum, a plant where ziniolide derivatives have been identified, have exhibited antifungal activity against phytopathogenic fungi like Pythium ultimum, Penicillium expansum, and Fusarium solani, as well as human-opportunistic pathogens such as Geotrichum candidum and Candida albicans. bg.ac.rs
Biofilm Formation Inhibition
Ziniolide has been shown to inhibit the formation of biofilms. nih.govresearchgate.netresearchgate.netx-mol.com Biofilm formation is a significant mechanism by which microorganisms acquire resistance to antimicrobial agents. nih.govx-mol.com While ziniolide itself showed inhibition of biofilm formation, extracts from the roots and flowers of Zinnia peruviana demonstrated higher antibiofilm activity, particularly against Staphylococcus, Listeria, and Candida. nih.govresearchgate.netresearchgate.netx-mol.com
Allelopathic Interactions in Plant Ecology
Ziniolide and its related compounds have been identified as volatile metabolites in certain plants and are believed to play a role in allelopathy, the chemical interactions between plants that can affect the growth and development of neighboring species. mdpi.comdntb.gov.uanih.govresearchgate.net
Inhibition of Seed Germination
Ziniolide derivatives, such as xantholide B and 11β-dihydroziniolide, which are sesquiterpene lactones found as volatile metabolites in the roots of the invasive plant Xanthium spinosum, have been shown to inhibit seed germination. mdpi.comdntb.gov.uanih.govresearchgate.net Studies assessing the allelopathic effects of X. spinosum root volatile metabolites on seed germination of leek (Allium porrum, a monocot) and radish (Raphanus sativus, a dicot) demonstrated inhibitory effects. mdpi.comdntb.gov.uanih.govresearchgate.net The phytotoxicity of these root metabolites, including ziniolide derivatives, was evident, with the inhibition of germination being correlated to the concentration of the extracts. mdpi.com Allelochemicals, including terpenoids like sesquiterpene lactones, are recognized for their ability to inhibit seed germination. researchgate.netmdpi.com
Reduction of Seedling Growth
In addition to inhibiting seed germination, ziniolide derivatives from Xanthium spinosum roots have been shown to reduce seedling growth. mdpi.comdntb.gov.uanih.govresearchgate.net Experiments evaluating the effects of X. spinosum root volatile metabolites on the seedling growth of leek and radish indicated a reduction in growth. mdpi.comdntb.gov.uanih.govresearchgate.net The phytotoxicity of the root metabolites was demonstrated, and the inhibition of seedling growth was correlated with the concentration of the extracts. mdpi.com Notably, the phytotoxicity of these metabolites showed a more marked selectivity, with a greater effect observed on the monocotyledonous species (A. porrum) compared to the dicotyledonous species (R. sativus). mdpi.comdntb.gov.uanih.govresearchgate.net Allelochemicals are known to influence the growth of coexisting plant species. researchgate.net
Species-Specific Selectivity in Allelopathic Effects
Ziniolide derivatives appear to be significantly involved in allelopathic interactions nih.gov. Allelopathy is a biological phenomenon where one plant produces chemicals that influence the growth, survival, and reproduction of other biological organisms nih.gov. Studies on the allelopathic effects of Xanthium spinosum root's volatile metabolites, including ziniolide, have shown inhibition of seed germination and seedling growth in target species nih.gov. Notably, the phytotoxicity of these root metabolites demonstrated a more marked selectivity, with a greater effect on monocotyledonous species compared to dicotyledonous species nih.gov. For instance, the growth of Allium porrum (leek, a monocot) seeds was strongly disturbed by Xanthium spinosum extracts, while the growth inhibition of Raphanus sativus (radish, a dicot) seeds was to a lesser extent mdpi.com. This suggests a species-specific selectivity in the allelopathic effects mediated by compounds like ziniolide nih.gov.
Antiproliferative and Cytotoxic Mechanisms (Non-Clinical Cell Models)
Ziniolide has demonstrated antiproliferative and cytotoxic potential in various non-clinical cell models semanticscholar.org. Cytotoxicity refers to the degree to which a substance can cause damage to a cell, leading to cell damage or death thermofisher.com. Antiproliferative activity involves the inhibition of cell growth and proliferation thermofisher.comnih.gov.
Effects on Cell Viability and Growth Inhibition
Research has evaluated the cytotoxic activity of ziniolide using assays such as Neutral Red uptake and MTT reduction, which measure cell growth inhibition and viability meritresearchjournals.orgmeritresearchjournals.org. In studies using Vero cells, ziniolide did not present significant cytotoxic effects at concentrations below 20 µg/mL meritresearchjournals.orgmeritresearchjournals.org. Cell viability assays are crucial for assessing cell damage and indirectly measure cell growth inhibition meritresearchjournals.org. A decrease in cell viability is often observed with increasing concentrations of a cytotoxic agent nih.gov. The concentration that causes a 50% reduction in growth is known as the GI50, while the concentration causing 50% lethality is the LC50 cancer.gov.
Genotoxicity Assessment in Cellular Systems
Genotoxicity refers to the ability of a substance to cause damage to genetic material, such as DNA and chromosomes, which can lead to mutations researchgate.netfrontiersin.org. Genotoxicity assessments, often using the comet assay, evaluate DNA damage in cellular systems meritresearchjournals.orgmeritresearchjournals.org. Studies on ziniolide have shown that it did not cause DNA damage at lower concentrations (e.g., 0.156 mg/mL) in Vero cells meritresearchjournals.orgmeritresearchjournals.org. However, significant genotoxic damage was observed at higher concentrations (equal to or greater than 1.25 mg/mL), following a dose-dependent behavior meritresearchjournals.orgmeritresearchjournals.org.
Modulation of Cellular Processes in Cancer Cell Lines (e.g., NCI-60 screen)
Larval Growth Inhibition (e.g., Drosophila melanogaster)
Ziniolide has been reported to demonstrate larval growth inhibition in Drosophila melanogaster mdpi.comsemanticscholar.org. Drosophila melanogaster larvae are used in research to study various biological processes, including growth and development plos.orgunil.ch. Inhibition of larval growth can be indicative of a compound's biological activity and potential toxicity plos.orgelifesciences.org. Studies on Drosophila development have shown that various factors and compounds can influence larval growth plos.orgnih.gov.
Molecular Mechanisms of Action
While detailed molecular mechanisms of action for ziniolide are still an area of research ontosight.ai, some insights can be drawn from its structure and reported activities. Ziniolide is a sesquiterpene lactone nih.govresearchgate.netsemanticscholar.org. Sesquiterpene lactones are a diverse group of plant secondary metabolites known for a wide range of biological activities, including anti-inflammatory, antimicrobial, cytotoxic, and antitumor effects ontosight.aisemanticscholar.orgresearchgate.netnih.gov. Many sesquiterpene lactones exert their effects through covalent modifications of biological molecules, often via α,β-unsaturated carbonyl functional groups, such as the α-methylene-γ-lactone group present in some of these compounds researchgate.netsemanticscholar.orgnih.gov. These modifications can impair the function of biomolecules, disrupt cellular redox balance, and promote apoptosis nih.gov.
Specifically, ziniolide has been reported to inhibit 5-lipoxygenase (5-LOX) activity researchgate.netnih.gov. 5-LOX is an enzyme involved in the metabolism of arachidonic acid, leading to the production of leukotrienes, which are mediators of inflammation researchgate.netdrugbank.com. Inhibition of 5-LOX suggests a potential anti-inflammatory mechanism for ziniolide researchgate.netnih.gov. Lipoxygenase inhibition can occur through various mechanisms, including acting on the enzyme's active site, blocking its ferrous form, or altering its structure mdpi.com.
Further research is needed to fully elucidate the specific molecular targets and pathways through which ziniolide exerts its observed biological activities, including its allelopathic effects, cytotoxicity, genotoxicity at higher concentrations, and larval growth inhibition ontosight.ai.
Compound Information:
| Compound Name | PubChem CID |
| Ziniolide | 188510 |
Interactive Data Tables:
Based on the provided text, detailed numerical data suitable for interactive tables is limited. However, we can present the available quantitative data points in a simple table format.
Table 1: Cytotoxicity of Ziniolide on Vero Cells
| Cell Type | Assay Method | CC50 Value | Citation |
| Vero cells | Neutral Red uptake | > 20 µg/mL | meritresearchjournals.orgmeritresearchjournals.org |
| Vero cells | MTT reduction | > 20 µg/mL | meritresearchjournals.orgmeritresearchjournals.org |
Table 2: Genotoxicity of Ziniolide on Vero Cells
| Cell Type | Assay Method | Concentration | Genotoxic Effect | Citation |
| Vero cells | Comet assay | 0.156 mg/mL | No significant DNA damage | meritresearchjournals.orgmeritresearchjournals.org |
| Vero cells | Comet assay | ≥ 1.25 mg/mL | Significant genotoxic damage (dose-dependent) | meritresearchjournals.orgmeritresearchjournals.org |
Table 3: Allelopathic Effect of Xanthium spinosum Extracts (containing Ziniolide) on Seed Growth Inhibition
| Target Species | Type | Effect on Growth | Citation |
| Allium porrum (Leek) | Monocotyledonous | Strongly inhibited | mdpi.com |
| Raphanus sativus (Radish) | Dicotyledonous | Inhibited to a lesser extent | mdpi.com |
Covalent Modification of Biomolecules (e.g., Alkylation of Cysteine Residues)
Sesquiterpene lactones, particularly those possessing an α-methylene-γ-lactone group, are recognized for their ability to undergo Michael addition reactions with nucleophilic groups found in biological molecules, such as the thiol group of cysteine residues in proteins. mdpi.comrevmedchir.romdpi.comencyclopedia.pubmdpi.com This covalent modification can alter protein structure and function, thereby influencing various cellular processes. nih.govaragen.com Protein alkylation, particularly of cysteine residues, is a well-established chemical modification technique used in biochemical studies. nih.govcreative-proteomics.comnih.gov
While Ziniolide is a sesquiterpene lactone and this class of compounds is known to covalently modify proteins, specific experimental data detailing the covalent modification of biomolecules, such as the alkylation of cysteine residues, directly by Ziniolide in in vitro or non-human in vivo contexts were not found in the consulted research.
Non-Covalent Interactions with Biological Targets
Non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, Van der Waals forces, electrostatic interactions, and salt bridges, play a crucial role in the binding of small molecules to biological targets like proteins. researchgate.netbiorxiv.org These interactions are often the initial step in the binding mechanism of both non-covalent and covalent inhibitors. creative-proteomics.comresearchgate.net
Although Ziniolide has been reported to exhibit biological activities such as antimicrobial and anti-inflammatory effects, suggesting interactions with biological targets, specific detailed studies characterizing the non-covalent interactions between Ziniolide and its biological targets in in vitro or non-human in vivo systems were not available in the consulted literature. Some research indicates Ziniolide's in vitro inhibition of phorbol-induced NFκB activation, implying an interaction with components of this pathway, but the nature of this interaction (covalent or non-covalent) and detailed binding characteristics were not described. phytopharmajournal.com
Interference with Glutathione (B108866) (GSH) Metabolism
Glutathione (GSH) is a crucial tripeptide involved in maintaining cellular redox homeostasis, detoxification of xenobiotics, and regulating various cellular functions. researchgate.netmdpi.comnih.gov Interference with GSH metabolism can impact cellular susceptibility to oxidative stress and influence the activity of enzymes involved in detoxification and other pathways. mdpi.com Sesquiterpene lactones, due to their reactive α,β-unsaturated carbonyl groups, can potentially interact with GSH through conjugation, thereby affecting intracellular GSH levels. aragen.com
However, specific research investigating the direct interference of Ziniolide with glutathione metabolism, such as its conjugation with GSH or its effects on GSH-related enzymes, in in vitro or non-human in vivo models was not found in the consulted literature.
Structure Activity Relationship Sar and Computational Studies
Correlation of Chemical Structure with Biological Efficacy
The biological efficacy of sesquiterpene lactones (SLs), including Ziniolide, is highly dependent on their molecular structure. The presence, position, and stereochemistry of various functional groups can significantly influence their activity. Studies on a wide range of SLs have demonstrated that specific structural motifs are essential for their anti-inflammatory and cytotoxic effects.
Key structural features that correlate with the biological efficacy of sesquiterpene lactones are:
The presence of an α-methylene-γ-lactone moiety.
The existence of other electrophilic centers, such as α,β-unsaturated carbonyls.
The lipophilicity of the molecule, which affects its ability to cross cell membranes.
For instance, in a study of various chromone derivatives with anti-inflammatory activity, it was found that the placement of electron-withdrawing or electron-donating groups on the chromone nucleus could enhance or diminish their inhibitory effects on nitric oxide production researchgate.net. Similarly, modifications to the Ziniolide scaffold would be expected to alter its biological profile. The anti-inflammatory activity of SLs is often attributed to their ability to interact with key signaling proteins, and subtle changes in the chemical structure can affect these interactions and, consequently, the biological outcome.
The following table summarizes the general correlation between structural features of sesquiterpene lactones and their biological activity.
| Structural Feature | Influence on Biological Efficacy | Reference Example |
| α-Methylene-γ-lactone | Essential for activity through Michael addition | Helenalin |
| Cyclopentenone Ring | Can act as a second alkylating site, enhancing activity | Vernolepin |
| Hydroxyl Groups | Position and stereochemistry can modulate activity and solubility | Helenalin (requires 6-hydroxy group for potency) |
| Lipophilicity | Affects cell permeability and target accessibility | Monofunctional SLs (activity increases with log P) |
Influence of α-Methylene-γ-Lactone Moiety on Bioactivity
The α-methylene-γ-lactone moiety is a hallmark of many biologically active sesquiterpene lactones and is widely considered to be the primary structural feature responsible for their biological effects. This functional group acts as a potent electrophile, making it susceptible to nucleophilic attack through a Michael-type addition reaction.
The primary biological targets for this reaction are the sulfhydryl groups of cysteine residues within proteins. By forming covalent bonds with these residues, SLs can irreversibly inhibit the function of key proteins involved in cellular signaling pathways, particularly those related to inflammation and cell proliferation. For example, the anti-inflammatory activity of many SLs stems from their ability to alkylate and inhibit the transcription factor NF-κB.
The critical role of the α-methylene-γ-lactone group is underscored by studies on derivatives where this moiety is modified. For instance, the reduction of the exocyclic double bond in this group typically leads to a significant decrease or complete loss of biological activity. This highlights that the ability to act as a Michael acceptor is a prerequisite for the bioactivity of these compounds.
Role of Alkylant Bifunctionality in Biological Activity
Ziniolide possesses two potential alkylating centers: the α-methylene-γ-lactone group and an α,β-unsaturated cyclopentenone ring. The presence of more than one electrophilic site classifies a molecule as a bifunctional alkylating agent. This bifunctionality can have a complex influence on biological activity.
On one hand, having two reactive sites can increase the probability of interacting with and inhibiting target proteins. For example, the sesquiterpene lactone hymenoxon has been shown to act as a bifunctional alkylating agent capable of cross-linking DNA. This capacity for cross-linking can lead to potent cytotoxic effects.
On the other hand, increased reactivity can also lead to a lack of specificity. Bifunctional SLs may react more readily with abundant, non-target nucleophiles such as glutathione (B108866) or albumin, effectively sequestering the compound before it can reach its intended therapeutic target. Interestingly, some studies have found that monofunctional SLs, containing only one α,β-unsaturated carbonyl moiety, were more effective than bifunctional ones. This suggests that a balance between reactivity and specificity is crucial for optimal biological efficacy. The cytotoxicity of SLs is greatly dependent on the number of alkylating centers, but molecular conformation and non-covalent interactions also play a determining role.
Quantitative Structure-Activity Relationships (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to correlate the chemical structure of a series of compounds with their biological activity using statistical models. These models can then be used to predict the activity of new, untested compounds.
For sesquiterpene lactones, QSAR studies have been instrumental in identifying the key molecular descriptors that govern their anti-inflammatory and cytotoxic activities. These descriptors can be categorized as:
Electronic: (e.g., partial charges, dipole moment) which describe the electronic aspects of the molecule.
Steric: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule.
Thermodynamic: (e.g., heat of formation, Gibbs free energy) which describe the energetic properties of the molecule.
Topological: (e.g., connectivity indices) which describe the atomic connectivity within the molecule.
A QSAR study on 103 different sesquiterpene lactones found a strong correlation between their NF-κB inhibitory activity and the number of alkylating centers (such as the α-methylene-γ-lactone and conjugated keto groups). In contrast, lipophilicity did not show a significant correlation in that particular dataset. Another QSAR study on SLs from Inula falconeri as anti-inflammatory agents also successfully constructed models to predict activity based on calculated molecular descriptors. These studies help in the rational design of new SL derivatives with enhanced potency and selectivity.
Molecular Modeling and In silico Approaches
In silico approaches, such as molecular docking and molecular dynamics simulations, are powerful tools for investigating the interactions between a small molecule like Ziniolide and its biological targets at an atomic level. These methods provide a virtual window into the molecular mechanisms of action.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is widely used to screen virtual libraries of compounds for potential biological activity and to understand the molecular basis of ligand-receptor interactions.
In the context of Ziniolide and other sesquiterpene lactones, docking studies are often performed with known inflammatory targets like the subunits of NF-κB (p50 and p65) or enzymes such as 5-lipoxygenase (5-LOX). For example, docking studies with pyxinol derivatives have been used to predict their binding modes within the p65–p50 heterodimer of NF-κB, revealing interactions near the DNA binding site. Such studies can elucidate how these compounds might interfere with the protein's function. Docking simulations can predict key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex researchgate.net.
The table below illustrates representative findings from docking studies of natural compounds with inflammatory targets.
| Compound Class | Protein Target | Key Findings from Docking |
| Pyxinol Derivatives | NF-κB (p65-p50) | Binding near the DNA binding site, stabilized by hydrophobic interactions. |
| Sesquiterpene Lactones | 5-Lipoxygenase | Formation of hydrogen bonds with amino acids in the substrate-binding cavity and interaction with the catalytic iron ion. |
| Flavonoids | NF-κB | Ellagic acid showed a lower binding affinity (-7.31 kcal/mol) compared to a native inhibitor. |
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and interactions of a ligand-receptor complex over time. This method complements the static picture provided by molecular docking.
MD simulations can be used to:
Assess the stability of a docked ligand in the binding site of a protein.
Refine the binding pose obtained from docking studies.
Calculate the binding free energy of a ligand-receptor complex.
For instance, an MD simulation of a 13-methoxyludartin (a sesquiterpene lactone) complexed with 5-LOX demonstrated high stability of the complex over the initial 70 nanoseconds of the simulation. MD simulations have also been employed to study the inhibition of the NF-κB signaling pathway, providing insights into how small molecules can modulate this critical inflammatory pathway. These simulations offer a deeper understanding of the molecular interactions that are crucial for the biological activity of compounds like Ziniolide.
Challenges and Future Directions in Ziniolide Research
Elucidation of Complete Biosynthetic Pathways
A significant hurdle in Ziniolide research is the complete elucidation of its biosynthetic pathway. While it is known to be a fungal secondary metabolite, the specific genes and enzymatic steps leading to its formation are not fully characterized. Understanding these pathways is crucial for several reasons, including the potential for bioengineering microorganisms for enhanced production.
Future research must focus on identifying the gene clusters responsible for Ziniolide synthesis in Alternaria. This involves a combination of genomic and transcriptomic approaches to locate co-expressed genes that are activated under Ziniolide-producing conditions. mdpi.com Key challenges include the redundancy of pathway enzyme genes and difficulties in substrate accumulation, which can hinder the precise identification of the enzymes involved in each step. mdpi.com Heterologous expression of candidate genes in model organisms like Saccharomyces cerevisiae or Aspergillus nidulans will be a critical strategy to confirm enzyme function. nih.gov Overcoming bottlenecks such as the potential for low activity of fungal enzymes like P450s in yeast hosts may require further optimization and metabolic engineering. nih.gov
Table 1: Strategies for Elucidating Ziniolide's Biosynthetic Pathway
| Strategy | Description | Key Challenges |
|---|---|---|
| Genome Mining | Identifying putative biosynthetic gene clusters in Alternaria genomes based on sequence homology to known pyranone synthase genes. | Annotation of fungal genomes can be incomplete; homology does not guarantee function. |
| Transcriptomics (RNA-Seq) | Comparing gene expression profiles under Ziniolide-producing vs. non-producing conditions to find co-regulated genes. | Differentiating pathway genes from general stress-response genes. |
| Gene Knockout/Silencing | Creating targeted deletions or using RNA interference (RNAi) in the native Alternaria host to observe loss of Ziniolide production. | Genetic manipulation of non-model fungi like Alternaria can be inefficient. mdpi.com |
| Heterologous Expression | Expressing candidate genes in a well-characterized host (e.g., yeast) to test their enzymatic function in vitro and in vivo. | Ensuring proper protein folding, cofactor availability, and enzyme activity in a foreign host. nih.gov |
Comprehensive Structure-Activity Profiling of Analogues
The relationship between Ziniolide's structure and its phytotoxic activity is not well understood. A comprehensive structure-activity relationship (SAR) profile is essential for optimizing its herbicidal properties and developing more potent or selective analogues. This requires the synthesis of a library of Ziniolide analogues with systematic modifications to different parts of the molecule, such as the pyranone core and its substituents.
Future research should focus on synthesizing these analogues and evaluating their biological activity. mdpi.comnih.gov This process can be guided by computational methods, such as molecular docking, to predict how structural changes might affect interaction with the target site. mdpi.com A significant challenge is the often-complex chemical synthesis required to produce these analogues. mdpi.com Once synthesized, each analogue must be systematically tested to build a robust SAR model, which can be a time-consuming and resource-intensive process. nih.govchemrxiv.org
Exploration of Novel Biological Targets and Mechanisms
While Ziniolide is known to be phytotoxic, its precise molecular target and mechanism of action (MOA) remain to be discovered. Identifying the MOA is one of the most challenging yet critical phases in the development of a novel herbicide. mdpi.com Natural products often possess unique MOAs compared to existing synthetic herbicides, which is highly valuable in overcoming herbicide resistance. nih.gov
Future investigations should employ a range of physiological and biochemical assays to pinpoint Ziniolide's effects on sensitive plants. Studies could investigate its impact on key processes like photosynthesis, mitochondrial respiration, cell division, and carotenoid biosynthesis. mdpi.comnih.gov For example, observing light-dependent necrotic lesions or electrolyte leakage could suggest interference with photosynthesis or cell membrane integrity. mdpi.com The challenge lies in the fact that natural compounds can act on multiple targets, making it difficult to identify the primary MOA. mdpi.com
Development of Synthetic Routes for Analogues
The development of efficient and scalable synthetic routes is a prerequisite for comprehensive SAR studies and potential commercialization. Natural product synthesis is often complex, and this is a significant bottleneck for creating the diverse analogues needed for bioactivity screening. mdpi.com
The future in this area involves designing modular and convergent synthetic strategies. nih.gov Such approaches would allow for the late-stage introduction of diversity into the Ziniolide scaffold, enabling the rapid production of multiple analogues from a common intermediate. Challenges include achieving high yields and stereoselectivity, which are often difficult for complex natural product structures. Overcoming these synthetic hurdles is crucial for unlocking the potential to optimize Ziniolide's properties.
Potential for Agrochemical Applications (e.g., Natural Herbicides)
Ziniolide's inherent phytotoxicity makes it a promising candidate for development as a natural herbicide. Bioherbicides are increasingly sought after as environmentally friendlier alternatives to synthetic pesticides. auctoresonline.org Natural phytotoxins offer structural diversity that can be leveraged to discover new herbicidal target sites. nih.gov
A primary challenge is translating laboratory findings into a practical and effective field product. Natural compounds can sometimes lack the stability, potency, or broad-spectrum activity of their synthetic counterparts. auctoresonline.org Future research must focus on formulation technology, such as nanoemulsions, to improve the stability and efficacy of Ziniolide. researchgate.net Extensive field trials are necessary to determine optimal application rates and to assess its effectiveness against a range of problematic weeds under various environmental conditions. nih.govnih.gov Furthermore, its selectivity must be evaluated to ensure it does not harm desired crops. nih.gov
Advanced Analytical Techniques for Complex Matrices
To study Ziniolide's environmental fate, metabolism in plants, and biosynthesis, robust analytical methods are required for its detection and quantification in complex matrices like soil, water, and plant tissues. nih.gov Matrix effects, where other components in the sample interfere with the analysis, can significantly impede accuracy and sensitivity. nih.gov
The development of advanced analytical workflows is a key future direction. This includes optimizing sample preparation techniques to effectively extract Ziniolide and remove interfering substances. nih.gov High-resolution mass spectrometry coupled with liquid chromatography (LC-MS) is a powerful tool for this purpose. nih.gov The challenge lies in developing methods that are not only sensitive and specific but also high-throughput to handle the large number of samples generated in environmental and metabolic studies. nih.gov
Table 2: Comparison of Potential Analytical Techniques for Ziniolide
| Technique | Application | Advantages | Challenges |
|---|---|---|---|
| LC-MS/MS | Quantification in soil, water, and plant extracts. | High sensitivity and selectivity. | Susceptible to matrix effects; requires expensive instrumentation. nih.gov |
| High-Resolution MS | Metabolite identification; structural confirmation. | Provides accurate mass data for formula determination. | Data analysis can be complex. |
| GC-MS | Analysis of volatile derivatives (if applicable). | Excellent chromatographic separation. | Requires derivatization for non-volatile compounds like Ziniolide. |
| NMR Spectroscopy | Structural elucidation of unknown analogues and metabolites. | Provides definitive structural information. | Lower sensitivity compared to MS; requires pure samples. |
Integrated Multi-Omics Approaches in Bioactivity Studies
To gain a holistic understanding of Ziniolide's bioactivity, an integrated multi-omics approach is essential. Combining genomics, transcriptomics, proteomics, and metabolomics can reveal the global response of a plant to Ziniolide exposure, from changes in gene expression to alterations in metabolic pathways. nih.govrsc.org This approach can provide deep insights into its mechanism of action and identify potential resistance mechanisms. nih.gov
The primary challenge in this field is the integration and interpretation of these large, multi-layered datasets. nih.govresearchgate.net Future research will depend on sophisticated bioinformatics tools to connect changes at the genetic level with functional changes in proteins and metabolites. tmc.edu For example, integrating transcriptomic and metabolomic data from Ziniolide-treated plants could reveal that genes in a specific pathway are upregulated while the corresponding metabolic products accumulate, thereby pinpointing the affected pathway. nih.govnih.gov Such studies are crucial for a systems-level understanding of how Ziniolide exerts its phytotoxic effects.
Q & A
Basic Research Questions
Q. How can researchers confirm the structural identity of Ziniolide in synthetic or isolated samples?
- Methodological Answer : Use a combination of spectroscopic techniques (e.g., NMR, IR, and mass spectrometry) to cross-validate structural assignments. For novel derivatives, compare spectral data with established databases or prior literature. Ensure purity via HPLC or GC-MS, and report retention times/peaks alongside reference standards. For reproducibility, document solvent systems, instrumentation parameters, and calibration protocols in detail .
Q. What experimental strategies are recommended for optimizing Ziniolide synthesis in laboratory settings?
- Methodological Answer : Employ reaction condition screening (e.g., temperature, catalysts, solvents) using Design of Experiments (DoE) to identify critical variables. Monitor reaction progress via TLC or LC-MS. For scalability, prioritize atom-economical routes and characterize intermediates rigorously. Include yield calculations, stereochemical outcomes, and side-product analyses in reporting .
Q. How should researchers design in vitro assays to evaluate Ziniolide’s biological activity?
- Methodological Answer : Select cell lines or enzyme systems relevant to the hypothesized mechanism (e.g., cancer cell lines for cytotoxicity assays). Include positive and negative controls, dose-response curves (IC50/EC50), and statistical validation (e.g., triplicate runs, ANOVA). Address solvent interference by testing vehicle-only controls. Predefine significance thresholds (e.g., p < 0.05) and justify assay durations .
Advanced Research Questions
Q. How can contradictory results in Ziniolide’s efficacy across different experimental models be resolved?
- Methodological Answer : Conduct meta-analyses of dose-response data, species-specific pharmacokinetics, and bioavailability differences. Validate findings using orthogonal assays (e.g., CRISPR knockouts for target validation). Replicate studies under standardized conditions, controlling for variables like cell passage number or animal strain. Transparently report discrepancies and explore confounding factors (e.g., batch-to-batch compound variability) .
Q. What computational approaches are suitable for elucidating Ziniolide’s structure-activity relationships (SAR)?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against target proteins. Validate with molecular dynamics simulations (e.g., GROMACS) to assess stability. Pair in silico predictions with experimental mutagenesis or SAR studies. Cross-reference results with public databases (e.g., ChEMBL) to identify analogs or scaffold modifications .
Q. How can researchers integrate multi-omics data to study Ziniolide’s systemic effects?
- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR or GC-MS) to map pathways affected by Ziniolide. Apply bioinformatics tools (e.g., Gene Ontology enrichment, KEGG pathway analysis) to identify network-level interactions. Validate hypotheses using knockout models or pharmacological inhibitors. Ensure data reproducibility via open-access repositories (e.g., GEO, PRIDE) .
Q. What statistical frameworks are appropriate for analyzing time-dependent Ziniolide toxicity data?
- Methodological Answer : Use survival analysis (Kaplan-Meier curves, Cox proportional hazards models) for longitudinal in vivo studies. For in vitro time-course assays, apply mixed-effects models to account for repeated measurements. Report confidence intervals, effect sizes, and assumptions (e.g., normality tests). Use R or Python packages (e.g.,
survival,lme4) for rigor .
Methodological Best Practices
- Literature Reviews : Systematically search PubMed, SciFinder, and Web of Science using controlled vocabulary (e.g., MeSH terms like "Ziniolide AND biosynthesis"). Annotate conflicting findings and prioritize high-impact journals for critical appraisal .
- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Share raw data, code, and protocols via platforms like Zenodo or GitHub. For preclinical studies, follow ARRIVE 2.0 guidelines for animal research reporting .
- Ethical Compliance : Obtain institutional approval for biological or human-derived samples. Declare conflicts of interest and funding sources in all publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
